[1-(5-Bromothiophen-2-yl)ethyl](pentan-3-yl)amine
Description
1-(5-Bromothiophen-2-yl)ethylamine is a secondary amine featuring a 5-bromothiophene moiety linked to an ethyl group and a branched pentan-3-yl chain. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between a brominated thiophene precursor and a suitably functionalized amine, as seen in analogous procedures (e.g., alkylation of amines with bromides in acetonitrile) .
Properties
Molecular Formula |
C11H18BrNS |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]pentan-3-amine |
InChI |
InChI=1S/C11H18BrNS/c1-4-9(5-2)13-8(3)10-6-7-11(12)14-10/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
TUCYCOOZVWQETN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Alkylation: The 5-bromothiophene is then subjected to alkylation with ethyl bromide in the presence of a strong base such as sodium hydride (NaH) to form 1-(5-bromothiophen-2-yl)ethyl bromide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the bromine atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized thiophene derivatives
Reduction: Reduced bromothiophene derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
1-(5-Bromothiophen-2-yl)ethylamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following table highlights structural analogs of 1-(5-Bromothiophen-2-yl)ethylamine, emphasizing substituent variations and their implications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features | Reference |
|---|---|---|---|---|---|
| 1-(5-Bromothiophen-2-yl)ethylamine | C₁₁H₁₈BrNS | 276.24 | 5-Bromothiophen-2-yl, pentan-3-yl | Bromine enhances electrophilicity | Target |
| 1-(3-Methylthiophen-2-yl)ethylamine | C₁₂H₂₁NS | 211.36 | 3-Methylthiophen-2-yl, pentan-3-yl | Methyl group increases lipophilicity | |
| (Pentan-3-yl)[1-(pyridin-3-yl)ethyl]amine | C₁₂H₂₀N₂ | 192.30 | Pyridin-3-yl, pentan-3-yl | Nitrogen in pyridine alters basicity | |
| (2-Chlorophenyl)methylamine | C₁₂H₁₈ClN | 211.73 | 2-Chlorophenyl, pentan-3-yl | Chlorine introduces steric hindrance | |
| (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | C₁₆H₁₉NO | 241.33 | Furan-2-yl, phenyl-but-3-enyl | Olefinic chain may enhance rigidity |
Key Observations
Pyridine-containing analogs (e.g., (pentan-3-yl)[1-(pyridin-3-yl)ethyl]amine) exhibit higher basicity due to the aromatic nitrogen, which could influence solubility and binding interactions .
Substitution of thiophene with bulkier groups (e.g., 2-chlorophenyl in (2-chlorophenyl)methylamine) introduces steric hindrance, possibly reducing reaction rates in nucleophilic substitutions .
Synthetic Accessibility :
- Analogs like (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine are synthesized via coupling reactions (e.g., Heck reaction), suggesting that similar strategies could apply to the target compound .
- Brominated precursors (e.g., 5-bromo-2-methoxyphenyl derivatives) are often used in nucleophilic substitutions, as seen in .
Biological Activity
The compound 1-(5-Bromothiophen-2-yl)ethylamine is a substituted amine that features a brominated thiophene ring. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The presence of the bromine atom enhances its reactivity, while the pentan-3-ylamine side chain influences its hydrophobic characteristics, which are crucial for interactions with biological membranes and receptors.
Structural Characteristics
The compound's structure can be broken down into two main components:
- Thiophene Ring : A five-membered aromatic heterocycle containing sulfur, which is known for its ability to participate in various chemical reactions.
- Pentan-3-ylamine Side Chain : This aliphatic chain contributes to the compound's lipophilicity, potentially affecting its bioavailability and interaction with lipid membranes.
The biological activity of 1-(5-Bromothiophen-2-yl)ethylamine is primarily influenced by its structural features. Compounds with similar structures often exhibit various biological activities, including:
- Anticancer properties : Many thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial effects : The hydrophobic nature of the compound may enhance its ability to penetrate microbial membranes, leading to antimicrobial activity.
Research Findings
Recent studies have explored the biological effects of 1-(5-Bromothiophen-2-yl)ethylamine through various methodologies:
In Vitro Studies
In vitro experiments have demonstrated that compounds with similar structures can inhibit specific cellular pathways associated with cancer progression. For instance, studies have shown that brominated thiophenes can effectively inhibit the Ras-Sos interaction, a critical pathway in many cancers .
Case Studies
Several case studies have highlighted the potential therapeutic applications of thiophene derivatives:
- Cancer Treatment : A study indicated that brominated thiophene compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Activity : Another investigation revealed that certain thiophene derivatives displayed promising antimicrobial properties against resistant bacterial strains, indicating a potential application in treating infections.
Comparative Analysis
To better understand the biological activity of 1-(5-Bromothiophen-2-yl)ethylamine, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-thiophenemethanol | Similar brominated thiophene | Alcohol functional group enhances solubility |
| 1-(5-Chloro-thiophen-2-yl)ethyl | Chlorine instead of bromine | Different reactivity profiles due to halogen substitution |
| 5-Methylthiophene | Methyl substituent on thiophene | Potentially different biological activities |
This table illustrates how variations in substituents can significantly influence the biological properties and reactivities of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
